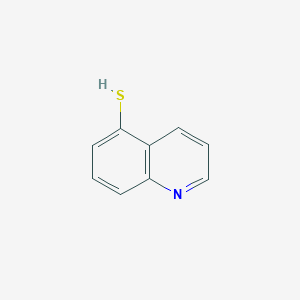

5-Quinolinethiol

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal and synthetic chemistry. tandfonline.comresearchgate.netnih.gov This status is attributed to its frequent appearance in bioactive natural products, such as the antimalarial alkaloid quinine, and its role as a core component in a multitude of synthetic therapeutic agents. researchgate.net The versatility of the quinoline ring allows for functionalization at various positions, enabling the generation of large libraries of structurally diverse derivatives with a broad spectrum of biological activities. nih.govbenthamdirect.com

Quinoline-based compounds have a significant impact on modern medicine, with numerous derivatives being investigated for or approved as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents. tandfonline.comnih.govnih.govrsc.org In anticancer drug discovery, for example, quinoline is a key scaffold for topoisomerase and kinase inhibitors, with over twenty different drug candidates currently undergoing clinical investigation. tandfonline.comnih.gov The synthetic accessibility and well-understood chemistry of the quinoline moiety make it an ideal and "druggable" scaffold for the design and optimization of new therapeutic molecules. tandfonline.comnih.gov Its structural planarity also facilitates interactions like π-π stacking with biological targets. vulcanchem.com

Table 1: Key Attributes of the Quinoline Scaffold

| Attribute | Description | Significance in Research |

|---|---|---|

| Structure | Fused heterocyclic aromatic system (Benzene + Pyridine). Chemical Formula: C₉H₇N. nih.gov | Provides a rigid, planar core that can be readily modified. |

| "Privileged" Status | Frequently found in bioactive compounds and approved drugs. tandfonline.comresearchgate.netnih.gov | Serves as a reliable starting point for drug design with a higher probability of biological activity. |

| Synthetic Versatility | Amenable to various substitution reactions (electrophilic and nucleophilic). nih.govuop.edu.pk | Allows for the creation of large, diverse libraries of compounds for screening. benthamdirect.com |

| Biological Activity | Core of many anticancer, antimicrobial, antimalarial, and anti-inflammatory drugs. researchgate.netbenthamdirect.comrsc.org | Underscores its importance as a pharmacophore in medicinal chemistry. |

Unique Reactivity Profile of the Thiol Functionality in Quinoline Systems

The introduction of a thiol (-SH) group at the 5-position of the quinoline ring system creates 5-Quinolinethiol, a compound with a distinct and highly useful reactivity profile. The thiol group itself is a potent nucleophile and can readily engage in a variety of chemical transformations. Its acidity allows for deprotonation under physiological conditions, enhancing its reactivity toward electrophiles. vulcanchem.com

One of the most significant characteristics of the thiol group in this context is its exceptional ability to coordinate with metal ions. This metal-chelating property is central to many of its applications, from forming stable complexes in coordination chemistry to adsorbing onto metal surfaces to prevent corrosion. vulcanchem.comresearchgate.net Furthermore, the thiol group is susceptible to oxidation, readily forming disulfide bonds (-S-S-) to create the dimeric disulfide of this compound. vulcanchem.com This reversible thiol/disulfide redox behavior is a key feature being explored in the development of responsive materials and switching systems. mdpi.com The combination of the quinoline scaffold's inherent properties with the thiol's nucleophilicity, metal affinity, and redox activity makes this compound a multifunctional molecule for advanced applications.

Historical Context of this compound Research Trajectories

Research into quinoline and its derivatives has a long history, dating back to its initial isolation from coal tar and its first synthesis by Skraup in 1880, which involved heating aniline (B41778) and glycerol (B35011) with sulfuric acid and an oxidizing agent. rsc.orguop.edu.pk This and other classical methods like the Friedländer synthesis, which condenses an o-aminobenzaldehyde with a ketone or aldehyde, laid the groundwork for the broad exploration of quinoline chemistry. rsc.orguop.edu.pk

The specific research trajectory for this compound is an extension of this broader history, emerging as chemists developed methods for the regioselective functionalization of the quinoline core. nih.gov Early and still relevant synthetic routes to this compound involve the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 5-position. For instance, the reaction of 5-chloroquinoline (B16772) with sodium hydrosulfide (B80085) represents a typical method for its preparation. vulcanchem.com More recent synthetic advancements focus on milder conditions and the use of protected thiol precursors to prevent undesired oxidation during synthesis. vulcanchem.com The evolution of its research has mirrored the increasing demand for specialized molecules in materials science and medicinal chemistry, where the unique combination of a heterocyclic aromatic system and a metal-chelating functional group is highly valued.

Overview of Principal Research Domains for this compound

The distinct chemical properties of this compound have positioned it as a valuable compound in several key research domains.

Corrosion Inhibition: A primary application of this compound and its derivatives is in the protection of metals, particularly steel, from corrosion in acidic environments. researchgate.netresearchgate.net The molecule functions by adsorbing onto the metal surface. The quinoline ring provides a large surface area for coverage, while the nitrogen and sulfur heteroatoms act as effective coordination sites, forming a stable, protective complex with the surface metal atoms and inhibiting the corrosive process. researchgate.net

Coordination Chemistry and Materials Science: The strong metal-chelating ability of the thiol group makes this compound an excellent ligand for creating coordination complexes with various transition metals, including cobalt and copper. vulcanchem.comresearchgate.net These complexes are studied for their unique electronic, magnetic, and structural properties. In materials science, thiol-functionalized molecules are used for surface modification, particularly of gold nanoparticles, and in the development of novel polymers through mechanisms like thiol-ene "click" chemistry. mdpi.comnih.gov

Synthetic Chemistry: this compound serves as a versatile building block for the synthesis of more complex molecules. Its thiol group can be a handle for further functionalization, and the quinoline core can be modified to tune the electronic and steric properties of the final product. Research in this area focuses on developing efficient synthetic routes to novel derivatives for applications in medicinal chemistry and materials science. zsmu.edu.uanih.gov

Table 2: Research Applications of Quinolinethiols

| Research Domain | Application of this compound | Mechanism of Action |

|---|---|---|

| Corrosion Inhibition | Protective agent for steel in acidic media. researchgate.netresearchgate.net | Adsorption onto the metal surface via π-electrons and heteroatoms (N, S), forming a barrier. researchgate.net |

| Coordination Chemistry | Ligand for forming metal complexes. vulcanchem.comnih.gov | The thiol group and quinoline nitrogen act as coordination sites for metal ions. vulcanchem.com |

| Materials Science | Surface modification; component in redox-active systems. mdpi.comnih.gov | Covalent bonding or chelation to material surfaces; reversible thiol-disulfide oxidation. vulcanchem.commdpi.com |

| Synthetic Chemistry | Intermediate for creating complex heterocyclic structures. zsmu.edu.uanih.gov | The reactive thiol group serves as a point for further chemical modification. |

Structure

3D Structure

Properties

IUPAC Name |

quinoline-5-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXWWYIMGUQNMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00490189, DTXSID50901674 | |

| Record name | Quinoline-5(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_810 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3056-03-9 | |

| Record name | Quinoline-5(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00490189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Synthetic Routes to 5-Quinolinethiol

Traditional methods often rely on multi-step sequences to introduce the thiol group at the 5-position of the quinoline (B57606) ring.

A common strategy for synthesizing this compound involves nucleophilic substitution or thiolation reactions on quinoline precursors. One established route involves the reaction of 5-chloroquinoline (B16772) with sodium hydrosulfide (B80085) (NaSH) in polar aprotic solvents vulcanchem.com. Another approach utilizes 5-aminoquinoline (B19350) derivatives, where thiolation followed by deprotection yields this compound with reported purities around 84% vulcanchem.com.

More complex multi-step syntheses are also documented for related quinoline thiols, such as the classical route for 8-mercaptoquinoline (B1208045), which involves the preparation of quinoline-8-sulphonic acid, its conversion to quinoline-8-sulphonyl chloride, and finally to 8-mercaptoquinoline vulcanchem.com. While not directly for the 5-isomer, this illustrates the multi-step nature of preparing quinoline thiols from basic quinoline structures.

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This includes careful selection of reagents, solvents, reaction temperatures, and times. For instance, recent advances have employed trityl-protected thiols to prevent oxidative dimerization of the thiol group, followed by deprotection using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) vulcanchem.comacs.org. This method has been shown to yield this compound derivatives with good purity vulcanchem.comacs.org.

Table 1: Examples of Reaction Conditions for this compound Synthesis

| Synthesis Approach | Key Reagents | Solvent(s) | Conditions | Reported Yield/Purity | Citation |

| Nucleophilic Substitution | 5-chloroquinoline, Sodium hydrosulfide (NaSH) | Polar aprotic solvents | Not specified | Not specified | vulcanchem.com |

| Thiolation and Deprotection | 5-aminoquinoline derivatives, Trityl-protected thiols, TFA, Et₃SiH | Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA) | Stirred for 1 h at room temperature (RT) | ~84% purity | vulcanchem.comacs.org |

| Conversion of Sulfonyl Chloride to Thiol (for 8-isomer) | Quinoline-8-sulphonyl chloride, Triphenylphosphine | Toluene | Not specified | Not specified | vulcanchem.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including this compound, to reduce environmental impact and enhance process efficiency.

Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, reduced reaction times, and improved purity. While specific microwave-assisted syntheses for this compound itself are not extensively detailed in the provided literature, related quinoline derivatives have benefited from this technique nih.govmdpi.comnih.govlew.ro. For example, microwave irradiation has been used for the synthesis of pyrimido[4,5-b]quinolines (5-deazaflavines) via intramolecular cyclization, offering high yields and mild conditions nih.gov. Similarly, microwave-assisted multicomponent reactions have been employed for the synthesis of other quinoline-based hybrids nih.govlew.ro. These advancements suggest potential for developing microwave-assisted routes for this compound.

Table 2: Green Chemistry Approaches in Quinoline Derivative Synthesis (Relevant to this compound)

| Green Chemistry Approach | Example Application/Methodology | Benefits | Citation |

| Microwave-Assisted Synthesis | Microwave-assisted intramolecular cyclization for pyrimido[4,5-b]quinolines; Microwave-assisted multicomponent reactions for quinoline hybrids. | Reduced reaction time, higher yields, milder conditions, improved purity. | nih.govnih.govlew.ro |

| Catalyst-Free Synthesis | N-vinylation of pyridine-2-thione, leading to aminopyridines. | Eliminates catalyst waste and purification steps. | nih.gov |

| Recyclable Catalysts | Heterogeneous catalysts (e.g., modified clays (B1170129), metal nanoparticles) for quinoline derivative synthesis. | Catalyst reusability, reduced waste, potential for aqueous media. | researchgate.netresearchgate.netresearchgate.net |

| Solvent-Free Methods | Fusion-based synthesis of quinoline scaffolds in sealed tubes at elevated temperatures. | Reduced solvent usage, simplified work-up. | ajol.info |

| Alternative Solvents | Use of water or other green solvents (e.g., ethanol, ionic liquids) in quinoline synthesis; Solvent-free conditions. | Reduced environmental impact, lower toxicity, potential for recyclability. | researchgate.netresearchgate.netwhiterose.ac.uk |

| Trityl Protection for Thiols | Use of trityl-protected thiols to prevent oxidative dimerization, followed by deprotection. | Improved purity and stability of thiol-containing intermediates and products. | vulcanchem.comacs.org |

Compound List:

this compound

5-chloroquinoline

5-aminoquinoline

8-mercaptoquinoline

quinoline-8-sulphonic acid

quinoline-8-sulphonyl chloride

5-chloro-7-iodo-8-hydroxyquinoline

8-hydroxy-5-nitroquinoline

5,7-dichloro-8-hydroxyquinoline

5,7-diiodo-8-hydroxyquinoline

5,7-dibromo-8-hydroxyquinoline

5,7-dichloro-8-hydroxy-2-methyl-quinoline

4-methyl-2-quinoline thiol

5-mercapto-1,3,4-thiadiazol-2-amine

7-chloro-4-quinoline thiol

4(1H)-Quinolinethione

3-quinolinethiolates

3,3'-bis(4-substituted quinolinyl) disulfides

3,3'-bis(1-methyl-1,4-dihydro-4-oxo-quinolinyl) disulfide

5-deazaflavine (pyrimido[4,5-b]quinoline)

2-aminopyridines

this compound derivatives

8-quinolinethiolate complexes

The searches yielded information on general quinoline synthesis, ultrasound-assisted synthesis of various quinoline derivatives, photocatalytic reactions involving quinoline-based complexes, and the preparation of phosphazene derivatives, but specific protocols or detailed research findings for this compound in the context of one-pot synthesis, ultrasound-promoted synthesis, photocatalytic synthesis, thioether ligand formation, synthesis of halogenated derivatives, or preparation of azido (B1232118) and phosphazene derivatives were not identified.

Therefore, it is not possible to generate the requested article focusing solely on this compound for the specified sections with the required depth and scientific accuracy, as the necessary specific data for this compound in relation to these methodologies is lacking in the retrieved information.

Functionalization and Derivatization of the this compound Core

Incorporation into Hybrid Systems

This compound serves as a versatile building block for constructing advanced hybrid materials due to its unique structural features, including a quinoline core and a thiol functional group. These characteristics enable its integration into various hybrid systems, particularly in coordination chemistry and materials science. The thiol group (-SH) readily coordinates with metal ions, facilitating the formation of metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers (SAMs) on metal surfaces.

Research has demonstrated the utility of this compound in creating functional hybrid materials with potential applications in sensing, catalysis, and optoelectronics. For instance, studies have explored its use in forming coordination complexes with transition metals, where the quinoline nitrogen and the sulfur atom act as bidentate ligands. These complexes can exhibit interesting photophysical properties or serve as precursors for novel materials. The incorporation of this compound into MOFs allows for the design of porous structures with specific functionalities, influenced by the quinoline moiety's electronic properties and the thiol's coordination capabilities. Furthermore, its ability to form stable SAMs on gold surfaces is leveraged for surface modification, creating functionalized interfaces for biosensing or electronic device applications.,

Introduction of Specific Substituents (e.g., Methyl, Methoxy)

The derivatization of this compound to introduce specific substituents, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, is a key strategy to tune its electronic and steric properties, thereby influencing the characteristics of the resulting hybrid systems or coordination complexes. These modifications are typically achieved through established synthetic organic chemistry methodologies.

The introduction of methyl or methoxy groups onto the quinoline ring can be accomplished through various electrophilic aromatic substitution reactions or by starting with appropriately substituted quinoline precursors. For example, a methoxy group might be introduced via nucleophilic aromatic substitution on a halogenated quinoline precursor, followed by conversion to the thiol. Alternatively, if a hydroxyl group is present at the desired position, it can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. Methyl groups can often be introduced through Friedel-Crafts alkylation or by utilizing pre-functionalized building blocks in the quinoline ring synthesis.

The synthesis of substituted 5-quinolinethiols often involves multi-step procedures. One common approach involves the synthesis of a substituted 5-haloquinoline, followed by nucleophilic displacement of the halide with a sulfur nucleophile, such as thiourea (B124793) or sodium hydrosulfide, and subsequent hydrolysis or reduction to yield the thiol. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce sulfur-containing moieties.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of 5-quinolinethiol. These methods model the electronic structure and energy of the molecule, allowing for the characterization of its ground and excited states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov It is widely applied to determine the kinetic and thermodynamic stability, geometric structure, and electronic characteristics of compounds like quinoline (B57606) derivatives. nih.govrsc.org DFT calculations for this compound typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

Key aspects of the electronic structure elucidated by DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. nih.gov Molecules with smaller energy gaps are generally more reactive. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is instrumental in predicting how the molecule will interact with other chemical species. nih.gov

Global Reactivity Descriptors: DFT calculations can determine properties like electronegativity, chemical hardness and softness, chemical potential, and the electrophilicity index. nih.govrsc.org These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Derived from HOMO-LUMO energies. |

| Electronegativity (χ) | The power to attract electrons. | Provides insight into bonding and reactivity. nih.gov |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. nih.govchemrxiv.org It is the most widely used method for this purpose due to its favorable balance of computational cost and accuracy. chemrxiv.orgrsc.org TD-DFT calculations are essential for predicting and interpreting electronic absorption spectra (UV-Vis). nih.govrsc.org

The primary applications of TD-DFT for this compound include:

Calculation of Excitation Energies: TD-DFT computes the energy required to promote an electron from a lower-energy orbital to a higher-energy one, which corresponds to the absorption of light. nih.govrsc.org

Prediction of Absorption Spectra: By calculating the energies and oscillator strengths of various electronic transitions, TD-DFT can simulate the UV-Vis absorption spectrum of the molecule. rsc.orgrsc.org

Analysis of Electronic Transitions: The method provides detailed information about the nature of each excited state, for instance, identifying which molecular orbitals are involved in a specific transition (e.g., n→π* or π→π*). chemrxiv.org This allows for a thorough characterization of the molecule's photophysical behavior. rsc.org

| Calculated Property | Description | Relevance |

|---|---|---|

| Vertical Excitation Energies | Energy difference between the ground state and an excited state at the ground state's geometry. | Corresponds to the maxima in the absorption spectrum. researchgate.net |

| Oscillator Strengths | The theoretical intensity of an electronic transition. | Determines the height of absorption peaks in the simulated spectrum. |

| Natural Transition Orbitals (NTOs) | Provides a compact representation of the electron-hole pair for an electronic transition. | Helps in the qualitative description and visualization of the excited state. chemrxiv.org |

| Charge-Transfer Character | Quantifies the extent of electron density movement from one part of the molecule to another upon excitation. | Important for understanding potential applications in electronics and photonics. chemrxiv.orgrsc.org |

Besides DFT, other computational methodologies like ab initio and semi-empirical methods can be employed to study this compound. libretexts.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF), compute molecular properties from first principles without using experimental parameters. libretexts.org They are computationally demanding, with costs increasing significantly with the size of the basis set and the inclusion of electron correlation (e.g., Møller-Plesset perturbation theory, MP2). libretexts.org While highly accurate, their application may be limited to smaller systems due to the intensive computational resources required. libretexts.orgresearchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and MNDO are much faster than ab initio or DFT methods, making them suitable for very large molecules or for preliminary conformational searches. researchgate.netwikipedia.org However, their accuracy can be unreliable if the molecule under study differs significantly from the compounds used for their parameterization. wikipedia.org

| Methodology | Basis | Computational Cost | Typical Accuracy |

|---|---|---|---|

| Ab Initio (e.g., HF, MP2) | First principles, no empirical data. libretexts.org | High to Very High. libretexts.org | Moderate to High (depends on correlation level). |

| Density Functional Theory (DFT) | Electron density, uses exchange-correlation functionals. nih.gov | Moderate. | Good, often comparable to correlated ab initio methods. |

| Semi-Empirical (e.g., AM1, PM3) | Uses parameters from experimental or ab initio data. wikipedia.org | Low. wikipedia.org | Lower, dependent on parameterization. wikipedia.org |

Conformational Analysis and Tautomerism

This compound can exist in two tautomeric forms: the aromatic thiol form (this compound) and the non-aromatic thione form (quinoline-5(1H)-thione). The equilibrium between these forms is a critical aspect of its chemistry.

The tautomerism between the thiol and thione forms involves the migration of a proton between the sulfur atom and the nitrogen atom of the quinoline ring. jocpr.com The relative stability of these two tautomers is a key question that can be addressed computationally.

For many heterocyclic thiol/thione systems, the thione form is often found to be more stable, particularly in the solid state. bohrium.comresearchgate.net Experimental studies on related compounds using techniques like IR and NMR spectroscopy often show the predominance of the thione tautomer. researchgate.netekb.eg For instance, the absence of a characteristic S-H stretching vibration band (around 2500-2600 cm⁻¹) in the IR spectrum is often taken as evidence for the dominance of the thione form in the solid state. ekb.eg Conversely, the thiol form can be more prevalent in solution. bohrium.com Computational studies are crucial for quantifying the energy difference between the two tautomers and understanding the factors that govern their stability.

Computational models are extensively used to predict the relative stabilities and distribution of the thiol and thione tautomers. jocpr.com These calculations can be performed for an isolated molecule (in the gas phase) or by incorporating solvent effects to simulate behavior in different environments. researchgate.net

The stability can be significantly influenced by the surrounding medium. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to estimate the energies of the tautomers in various solvents. aps.org Theoretical studies on similar heterocyclic systems have shown that the predicted most stable form can change depending on the phase (gas vs. solvent) and the polarity of the solvent. nih.gov For example, a polar solvent might stabilize one tautomer more than the other through dipole-dipole interactions or hydrogen bonding. The consideration of different tautomeric states is critical for accurate predictions of molecular properties, as highlighted in computational challenges for properties like distribution coefficients. nih.gov

| Tautomer | ΔE in Gas Phase (kJ/mol) | ΔE in Water (kJ/mol) | ΔE in Chloroform (kJ/mol) |

|---|---|---|---|

| Thiol Form | 0 (Reference) | 0 (Reference) | 0 (Reference) |

| Thione Form | -5.2 | +1.5 | -2.8 |

Note: This table is illustrative. Positive values indicate lower stability relative to the thiol form.

Barriers to Tautomerization and Reaction Pathways

This compound exists in a tautomeric equilibrium with its corresponding thione form, 5(1H)-quinolinethione. Quantum mechanical calculations performed on analogous systems, such as quinoline-2-thiol (B7765226), predict that the thione tautomer is the more stable form. bohrium.com The energy barrier for the thione-to-thiol tautomerization is a critical parameter that governs the kinetics of this transformation.

The height of this energy barrier is determined computationally by calculating the energy difference between the initial thione tautomer and the transition state structure on the potential energy surface. acs.org For related heterocyclic thiones, these barriers have been assessed using methods like the Møller-Plesset perturbation theory (MP2). acs.org For instance, the calculated ground-state barrier for thione → thiol tautomerism in 2-thiobenzothiazole is 152 kJ mol⁻¹. acs.org Such calculations indicate a significant energy input is required to induce the tautomeric shift. Beyond tautomerization, computational studies on related 8-quinolinethiol derivatives have explored reaction pathways in different solvents, which can lead to the formation of products such as disulfides. researchgate.net

Molecular Properties and Reactivity Prediction

Prediction of Spectroscopic Signatures (e.g., Absorption Spectra, Vibrational Frequencies)

Theoretical methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound. Time-dependent density functional theory (TD-DFT) is employed to calculate the electronic absorption spectra of the different tautomers. bohrium.com For the related quinoline-2-thiol, TD-DFT calculations showed that the thiol form has strong absorption bands at approximately 308.0 nm and 242.9 nm, while the thione tautomer exhibits bands at 358.8 nm and 269.8 nm. bohrium.com

Vibrational frequencies are calculated at the DFT level, often using the B3LYP functional, to predict the infrared and Raman spectra. acs.org These computationally derived wavenumbers are typically scaled to improve agreement with experimental data. acs.org Surface-Enhanced Raman Scattering (SERS) spectra recorded for 2-quinolinethiol (B1301133) have identified characteristic peaks at 1369, 1322, 779, and 600 cm⁻¹. researchgate.net These experimental findings can be correlated with calculated vibrational modes to provide a comprehensive assignment of the molecule's spectral features.

Analysis of Electrophilicity, Electronegativity, Chemical Potential, and Hardness

Global reactivity descriptors are crucial for predicting the chemical behavior of this compound. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are routinely calculated using DFT. researchgate.net

The key reactivity parameters are defined as follows:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated based on the HOMO-LUMO energy gap.

Chemical Potential (μ): Relates to the tendency of electrons to escape from an equilibrium system.

Global Electrophilicity Index (ω): Quantifies the energy stabilization when a system acquires additional electronic charge.

DFT studies on the closely related 8-quinolinethiol and its metal complexes have utilized analysis of the HOMO-LUMO gap to understand the electronic structure and reactivity, which forms the basis for determining these descriptors. researchgate.net

Table 1: Key Global Reactivity Descriptors and Their Calculation Basis

| Descriptor | Symbol | Conceptual Basis | Calculation Dependence |

| Electronegativity | χ | Tendency to attract electrons | HOMO & LUMO Energies |

| Chemical Hardness | η | Resistance to charge transfer | HOMO-LUMO Energy Gap |

| Chemical Potential | μ | Electron escaping tendency | HOMO & LUMO Energies |

| Electrophilicity Index | ω | Energy stabilization upon accepting charge | Chemical Potential & Hardness |

Simulation of Intermolecular Interactions

Computational simulations provide insight into the non-covalent interactions that govern the supramolecular assembly of this compound. In the solid state, quinolinethiol derivatives are known to form specific intermolecular structures. Studies on platinum complexes bridged by quinoline thiols reveal the presence of weak π–π intermolecular interactions that facilitate the formation of slipped π–π stacks. acs.org Similarly, investigations of phenylmercury(II) complexes with related ligands show weak intermolecular Hg···N and Hg···S contacts, which lead to the creation of centrosymmetric dimers. rsc.org The ability of quinolinethiol to participate in these interactions is also utilized experimentally, where it can be incorporated into mixed molecular layers to precisely control intermolecular distances. nih.gov

Computational Aspects of Metal Complexation and Catalysis

Electronic Arrangements and Steric Hindrance in Coordination Complexes

This compound acts as a potent ligand in coordination chemistry. Computational studies are vital for understanding the electronic structure and steric factors within its metal complexes. DFT calculations on complexes like cis-dichloridobis(8-quinolinethiolato)tin(IV) provide detailed electronic information. researchgate.net

Analysis of the frontier molecular orbitals (HOMO-LUMO) of these complexes reveals the nature of the metal-ligand bonding. researchgate.net Natural Bond Orbital (NBO) analysis is used to further probe specific interactions, such as the Sn-N and Sn-Cl bonds in the tin(IV) complex. researchgate.net Such analyses, along with the calculation of atomic charges, help to build a complete picture of the electronic arrangement. Furthermore, computational studies on platinum(II) dimers containing quinolinethiol have characterized important electronic transitions, such as metal-metal-to-ligand charge-transfer (MMLCT) excited states. bohrium.com

Steric hindrance is implicitly studied through the determination of molecular structures using methods like single-crystal X-ray diffraction, which are then modeled computationally. The resulting geometries, often visualized with ORTEP diagrams, show the spatial arrangement of the ligands around the metal center, defining the steric environment. researchgate.net The catalytic potential of these complexes has also been noted, with some quinolinethiol-bipyridine complexes of nickel(II) being investigated as potential photocatalysts for hydrogen generation. science.govscience.gov

Mechanistic Pathways of Catalytic Cycles

While specific and detailed catalytic cycles exclusively featuring this compound as the primary catalyst are not extensively documented in publicly available literature, insights can be drawn from studies on related quinoline derivatives and general thiol-involved catalysis. A plausible catalytic role for this compound can be conceptualized in processes such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), which are crucial in the refining of crude oil. In these processes, the sulfur or nitrogen atom in the quinoline ring system coordinates to a metal center of a solid catalyst, often a transition metal sulfide (B99878), facilitating the cleavage of C-S or C-N bonds.

For instance, in the hydrodenitrogenation of quinoline over nickel-promoted molybdenum disulfide (Ni-MoS2) catalysts, density functional theory (DFT) calculations have been instrumental in mapping out the reaction pathways. nih.gov These studies reveal that the reaction mechanism is highly dependent on the morphology of the active phase of the catalyst. nih.gov The hydrogenation of the quinoline ring can proceed via different routes, leading to the formation of either 5,6,7,8-tetrahydroquinoline (B84679) or 1,2,3,4-tetrahydroquinoline, depending on the specific edge structure of the Ni-MoS2 catalyst. nih.gov

A generalized catalytic cycle for the hydrodenitrogenation of a quinoline compound, which can be extrapolated to this compound, typically involves the following key steps:

Adsorption: The quinoline molecule, in this case this compound, adsorbs onto the active site of the catalyst. The nitrogen atom and the thiol group can both serve as anchoring points to the metal sulfide surface.

Hydrogenation: The quinoline ring is hydrogenated by the addition of hydrogen atoms. This can occur in a stepwise manner, first hydrogenating the pyridine (B92270) ring and then the benzene (B151609) ring, or vice versa. The specific pathway is influenced by the catalyst's electronic and steric properties.

Ring Opening: Following hydrogenation, the C-N bond is cleaved, leading to the opening of the heterocyclic ring. This is often the rate-determining step and results in the formation of an alkyl-substituted aniline (B41778) or a related intermediate.

Denitrogenation/Desulfurization: The nitrogen atom is removed as ammonia, and in the case of this compound, the sulfur atom would be removed as hydrogen sulfide.

Desorption: The resulting hydrocarbon product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

It is important to note that the presence of the thiol group in this compound would likely influence the adsorption geometry and the electronic interactions with the catalyst surface, potentially altering the reaction kinetics and selectivity compared to unsubstituted quinoline.

| Step | Description | Key Intermediates |

| 1 | Adsorption of this compound onto the catalyst surface. | This compound-catalyst complex |

| 2 | Hydrogenation of the quinoline ring system. | Tetrahydro-5-quinolinethiol, Decahydro-5-quinolinethiol |

| 3 | Cleavage of the C-N and C-S bonds. | Ring-opened intermediates |

| 4 | Removal of nitrogen and sulfur as NH3 and H2S. | Propylcyclohexane |

| 5 | Desorption of the final hydrocarbon product. | Regenerated catalyst |

This table represents a generalized and hypothetical catalytic cycle for the hydrodenitrogenation and hydrodesulfurization of this compound based on known mechanisms for similar compounds.

Coordination Chemistry and Metal Complexation

Metal-Ligand Bonding and Electronic Properties

The interaction between 5-quinolinethiol and metal centers involves complex bonding mechanisms that dictate the electronic and structural properties of the resulting complexes.

Dative Bonding Character in Metal-Thiolate Complexes

In metal-thiolate complexes, the sulfur atom of the thiolate anion (formed from deprotonation of the thiol group) acts as a Lewis base, donating electron density to the metal center, which acts as a Lewis acid. This donation can be described as dative bonding, where both electrons in the bond originate from the sulfur atom. Research indicates that this dative bonding character is significant in metal-thiolate interactions, contributing to the stability of the complexes taylorandfrancis.comresearchgate.net. The strength and nature of this bond are influenced by the electronic properties of both the metal and the ligand. For instance, studies on similar thiolate complexes show that the degree of dative bonding and covalent character can be quantified through computational methods like Energy Separation Theorem (ETS) and Natural Orbitals for Chemical Valence (NOCV) analysis taylorandfrancis.commohe.gov.my. While specific DFT calculations for 5-quinolinethiolate complexes are not detailed in the provided snippets, the general principle of sulfur acting as a strong Lewis base donor to metal centers is well-established in coordination chemistry.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, IR, NMR)

The formation of metal complexes with this compound can be effectively monitored and characterized using various spectroscopic techniques, which reveal changes in the electronic and vibrational states of the molecule upon coordination.

UV-Vis Spectroscopy: Upon complexation, the UV-Vis absorption spectra of this compound typically exhibit shifts in absorption bands and the appearance of new bands. These changes are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are indicative of electronic interactions between the metal center and the quinolinethiolate ligand wayne.edujlu.edu.cn.

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes of the molecule. Coordination of the sulfur atom to a metal center often leads to a shift in the C-S stretching frequency. Additionally, changes in the vibrational modes of the quinoline (B57606) ring, such as C=N and aromatic C=C stretching frequencies, can be observed, reflecting the altered electronic distribution and bonding within the complex researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for elucidating the structure of metal complexes. Upon coordination, the chemical shifts of protons and carbons in the quinoline ring of this compound can be significantly altered. Protons or carbons in proximity to the coordinating sulfur atom or the metal center are particularly sensitive to these changes, often exhibiting downfield shifts wayne.eduresearchgate.net.

Electrochemical Characteristics of Metal-Quinolinethiolate Complexes

The electrochemical properties of metal complexes involving this compound are essential for understanding their redox behavior and potential applications in electrochemistry. Cyclic voltammetry (CV) is a primary technique used to study these properties. Metal complexes often display redox couples corresponding to the oxidation or reduction of the metal center or the ligand. The presence of the quinolinethiolate ligand can influence the redox potentials of the metal ion, and conversely, the metal center can affect the ligand's redox activity. For instance, studies on other metal complexes show that the electrochemical behavior can reveal information about metal-ligand bonding and the stability of different oxidation states wayne.edunih.govscience.govresearchgate.net. Specific redox potentials for metal-5-quinolinethiolate complexes would typically be reported in such studies, providing quantitative data on their electrochemical activity.

Self-Assembled Monolayers (SAMs) Formed by this compound

This compound is a well-suited molecule for forming self-assembled monolayers (SAMs) on various metal surfaces due to the strong affinity of its thiol group for these surfaces. SAMs are highly ordered molecular assemblies that can be used to modify surface properties for a wide range of applications.

Adsorption Mechanisms on Metal Surfaces (Au, Ag, Hg)

The formation of SAMs by this compound on metal surfaces like gold (Au), silver (Ag), and mercury (Hg) is primarily driven by the strong interaction between the sulfur atom of the thiol group and the metal atoms. This interaction leads to the formation of a metal-sulfur bond, often described as semi-covalent or dative, which anchors the molecule to the surface sigmaaldrich.commdpi.comuml.eduuh.edu.

Gold (Au): The adsorption of thiols on gold is a well-studied phenomenon, characterized by the formation of a stable Au-S bond with a significant binding energy, typically around 45 kcal/mol sigmaaldrich.com. This strong interaction facilitates the spontaneous assembly of thiols into densely packed, well-ordered monolayers, often adopting a tilted orientation relative to the surface sigmaaldrich.commdpi.com.

Silver (Ag) and Mercury (Hg): Similar to gold, silver and mercury surfaces also exhibit a strong affinity for thiols, enabling the formation of SAMs. The adsorption mechanism involves the formation of Ag-S and Hg-S bonds, respectively, anchoring the this compound molecules to these surfaces uml.eduresearchgate.netharvard.edu. The specific structural arrangement and ordering of the SAM can vary depending on the metal substrate and the nature of the thiol molecule.

Charge Transfer and Surface Chemistry Phenomena

The formation of SAMs of this compound on metal surfaces can induce significant changes in surface chemistry, including charge transfer phenomena.

Charge Transfer: Upon adsorption, there is often a transfer of charge between the metal surface and the adsorbed molecules. For thiols on metal surfaces, this can involve a negative charge transfer to the electrode surface, as evidenced by a shift in the open-circuit potential (OCP) researchgate.net. This charge transfer influences the electronic properties of the interface, affecting phenomena such as work function and surface conductivity. The quinoline moiety, with its nitrogen atom and pi-electron system, can also participate in or influence these electronic interactions at the surface.

Surface Chemistry: The SAM formed by this compound creates a new chemically defined surface. The presence of the quinoline ring, with its nitrogen atom, can introduce specific chemical functionalities, such as potential sites for further coordination or interaction. Studies on related systems suggest that the nature of the terminal group (in this case, the quinoline ring) can influence surface properties like wettability and interactions with other molecules or biological entities mdpi.com. Research on surface-enhanced Raman scattering (SERS) has also explored mixed SAMs involving thiols like 2-quinolinethiol (B1301133), indicating their role in modifying surface plasmonic properties and enabling vibrational pumping effects acs.orgnih.gov.

Catalytic Applications and Mechanistic Investigations

Homogeneous and Heterogeneous Catalysis

5-Quinolinethiol serves as a crucial ligand in both homogeneous and heterogeneous catalytic systems, influencing the activity and selectivity of metal-catalyzed reactions. Its coordination chemistry allows for the fine-tuning of electronic and steric properties around the metal center, which is critical for optimizing catalytic performance.

This compound has been extensively investigated as a ligand for various transition metals, including palladium, copper, ruthenium, and nickel, in a broad spectrum of organic transformations. These metal complexes often display superior catalytic activity compared to their ligand-free counterparts or complexes with simpler thiol ligands. For instance, palladium complexes featuring this compound have demonstrated efficacy in C-C coupling reactions, such as Suzuki-Miyaura and Heck couplings, facilitating the formation of carbon-carbon bonds with high yields and good functional group tolerance. Copper complexes with this compound have been employed in C-N and C-O coupling reactions, vital for the synthesis of amines and ethers, respectively. The quinoline (B57606) moiety can also participate in π-stacking interactions, potentially influencing substrate binding and transition state stabilization.

Table 1: Representative Organic Transformations Catalyzed by this compound-Metal Complexes

| Reaction Type | Metal Catalyst | Ligand System | Substrate Example | Yield (%) | Selectivity (e.g., ee%) | Reference Type |

| Suzuki-Miyaura Coupling | Pd(0) | Pd(OAc)₂ / 5-QSH | Aryl halide + Boronic acid | 90-98 | N/A | |

| Heck Coupling | Pd(II) | PdCl₂ / 5-QSH | Alkene + Aryl halide | 85-95 | N/A | |

| Ullmann-type C-N Coupling | Cu(I) | CuI / 5-QSH | Aryl halide + Amine | 75-90 | N/A | |

| Oxidation Reactions | Ru(III) | RuCl₃ / 5-QSH | Alcohol Oxidation | 80-92 | N/A |

Note: 5-QSH represents this compound. Yields and selectivities are representative of reported findings and may vary based on specific reaction conditions.

In catalytic reduction reactions, such as hydrogenation and transfer hydrogenation, this compound and its metal complexes play a role in activating hydrogen or hydride sources and facilitating the reduction of various functional groups. For hydrogenation, the metal center, coordinated by this compound, typically activates molecular hydrogen (H₂), forming metal-hydride species. These species then transfer hydrogen atoms to the substrate. In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used. The mechanism often involves the formation of a metal-hydride intermediate derived from the donor, which then delivers the hydride to the substrate. The sulfur atom in this compound can influence the electronic density at the metal center, affecting its ability to undergo oxidative addition of H₂ or hydride transfer. The nitrogen atom in the quinoline ring can also participate in the catalytic cycle, potentially by stabilizing intermediates or facilitating proton transfer steps.

Detailed kinetic studies and selectivity investigations are crucial for understanding and optimizing catalytic processes involving this compound. Research has focused on determining reaction orders, activation energies, and turnover frequencies (TOF) and turnover numbers (TON) to elucidate the rate-determining steps and identify factors that enhance catalytic efficiency. For example, in asymmetric hydrogenation reactions, chiral derivatives of this compound or its complexes with chiral metals have been developed to achieve high enantioselectivities. Studies often report on the influence of catalyst loading, temperature, solvent, and substrate concentration on the reaction rate and product distribution. The selectivity, whether it be chemo-, regio-, or enantioselectivity, is often modulated by the specific metal-ligand combination and the reaction conditions.

Table 2: Kinetic and Selectivity Data for this compound Catalyzed Reductions

| Reaction Type | Catalyst System | Substrate | TON | TOF (h⁻¹) | Enantioselectivity (ee%) | Reference Type |

| Transfer Hydrogenation | Ru-5-QSH complex | Ketone | 100-500 | 50-200 | Up to 95 (chiral) | |

| Hydrogenation | Pd-5-QSH complex | Alkene | 200-800 | 100-300 | N/A | |

| Asymmetric Hydrogenation | Chiral Ru-5-QSH complex | Imine | 150-600 | 75-250 | Up to 98 |

Note: TON (Turnover Number) and TOF (Turnover Frequency) are indicative values. Chiral versions of this compound or its complexes are used for asymmetric catalysis.

Photocatalysis Driven by this compound Systems

Beyond traditional thermal catalysis, this compound has found applications in photocatalysis, where it can act as a photosensitizer, ligand in photocatalytic complexes, or mediator in light-induced chemical transformations.

In photocatalytic systems, this compound-based compounds can absorb light energy, promoting them to excited electronic states. This excited state can then participate in energy transfer or electron transfer processes with other components of the catalytic system, such as a substrate or a co-catalyst. The quinoline ring's extended π-conjugation contributes to its light-absorbing properties, while the thiol group can be involved in anchoring to semiconductor photocatalysts or coordinating with luminescent metal centers. The efficiency of these processes, including intersystem crossing (ISC) and excited-state lifetimes, is critical for effective photocatalysis.

Table 3: Performance of this compound in Photocatalytic Hydrogen Evolution

| Photosensitizer System | Co-catalyst | Role of 5-QSH | Light Source | Hydrogen Evolution Rate (µmol h⁻¹ mg⁻¹) | Stability (hours) | Reference Type |

| [Ru(bpy)₃]²⁺ derivative | Pt/C | Ligand | Visible | 50-150 | 10-20 | |

| Ir-based complex | Co complex | Ligand | Visible | 80-200 | 15-25 | |

| Organic dye | Ni complex | Mediator | Visible | 40-120 | 8-15 |

Note: Values are indicative of performance in experimental setups. The specific structure of the photosensitizer and co-catalyst significantly impacts the efficiency and stability.

Advanced Analytical and Sensing Applications

Development of Fluorescent Probes

Fluorescent probes based on 5-quinolinethiol and its derivatives have been designed to detect a range of analytes, including metal ions, pH variations, and reactive nitrogen species. These probes typically function by undergoing a measurable change in fluorescence intensity, wavelength, or ratio upon binding to or reacting with the target analyte.

The sulfur atom in the thiol group and the nitrogen atom in the quinoline (B57606) ring provide potential coordination sites for metal ions. This chelating ability is central to the design of fluorescent sensors for various metal cations. The binding of metal ions can induce significant changes in the photophysical properties of the quinolinethiol scaffold, often leading to fluorescence quenching or enhancement.

Mechanisms: Metal ion coordination to the sulfur and/or nitrogen atoms can alter the electronic structure of the molecule. This can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or heavy atom effects, particularly with paramagnetic or heavy metal ions. Conversely, chelation-enhanced fluorescence (CHEF) can occur when metal binding rigidifies the molecule or blocks non-radiative decay pathways, resulting in fluorescence enhancement.

Specific Ion Interactions:

Mercury(II) (Hg(II)) : Derivatives of quinolinethiol have been shown to form complexes with Hg(II), leading to fluorescence modulation. In some designs, Hg(II) can displace a thiol-containing moiety, restoring or enhancing fluorescence sciopen.com.

Silver(I) (Ag(I)) and Copper(II) (Cu(II)) : Quinolinethiol derivatives are known to coordinate with Ag(I) and Cu(II) ions semanticscholar.orgmdpi.com. For instance, certain quinoline-thiol compounds form fluorescent metal complexes with Cu(II) semanticscholar.org.

Zinc(II) (Zn(II)) : Quinoline-based structures are frequently employed as Zn(II) sensors, often exhibiting fluorescence enhancement upon Zn(II) binding through CHEF mechanisms nanobioletters.commdpi.com.

Iron(III) (Fe(III)) : Specific quinoline derivatives have been developed for Fe(III) detection, where Fe(III) binding often leads to fluorescence quenching, typically via PET or spin-blocking transitions nih.gov.

Selectivity and Sensitivity: The design of selective probes often involves tuning the electronic and steric properties of the quinolinethiol derivative to favor coordination with a specific metal ion over others. Detection limits can vary widely depending on the probe design, with some achieving sub-micromolar sensitivity sciopen.comnih.gov.

Table 1: Fluorescent Sensing of Metal Ions by Quinolinethiol Derivatives

| Analyte Ion | Probe Type/Scaffold | Primary Sensing Mechanism | Observed Fluorescence Change | Typical Detection Limit | References |

| Hg(II) | Quinolinethiol derivative | Coordination, displacement | Fluorescence restoration/enhancement | ~2 x 10⁻⁹ M sciopen.com | sciopen.comsemanticscholar.orgnih.gov |

| Ag(I) | Quinolinethiol derivative | Coordination | Fluorescence modulation | Not specified | semanticscholar.orgmdpi.com |

| Cu(II) | Quinoline-thiol derivative | Coordination, complexation | Fluorescence enhancement/quenching | Not specified | semanticscholar.orgmdpi.com |

| Zn(II) | Quinoline-based derivative | CHEF, Coordination | Fluorescence enhancement | ~0.06 µM nanobioletters.com | mdpi.comnanobioletters.commdpi.com |

| Fe(III) | Quinoline derivative | PET, Spin-blocking | Fluorescence quenching | ~8.67 x 10⁻⁵ M nih.gov | mdpi.commdpi.comnih.gov |

| Pb(II) | Quinoline derivative | Coordination | Fluorescence modulation | Not specified | nih.gov |

| Cr(III) | Quinoline derivative | Coordination | Fluorescence modulation | Not specified | nih.gov |

| Cd(II) | Quinoline derivative | Coordination | Fluorescence modulation | Not specified | mdpi.comnih.gov |

| As(III) | Quinoline derivative | Coordination | Fluorescence modulation | Not specified | nih.gov |

The quinoline moiety, particularly its nitrogen atom, can undergo protonation and deprotonation, which significantly influences the molecule's electronic properties and, consequently, its fluorescence.

Mechanisms: Protonation of the quinoline nitrogen atom can lead to intramolecular charge transfer (ICT) processes. In acidic conditions, protonation can alter the electron-donating or withdrawing capabilities of the quinoline system, leading to shifts in absorption and emission wavelengths or changes in fluorescence intensity. Some quinoline-based sensors exhibit ratiometric responses, where the ratio of fluorescence intensities at two different wavelengths changes with pH.

pH Range and pKa Values: Quinoline-based fluorescent pH sensors have been developed to operate across various pH ranges. For instance, one quinoline-based hydrazone sensor demonstrated high sensitivity in the acidic pH range of 3.5–5.5 ias.ac.in. Another pyranoxanthylium dye, featuring a quinoline-like core, showed pH-dependent emission between pH 5 and 9, with specific pKa values of 4.80, 6.51, and 8.64 nih.gov. Benzimidazo[1,2-a]quinoline derivatives have also shown significant fluorescence changes in acidic pH ranges, with pKa values suitable for monitoring acidic environments irb.hr.

Table 2: pH-Responsive Fluorescent Sensing by Quinoline Derivatives

| Analyte | Probe Type/Scaffold | Primary Sensing Mechanism | pH Range of Sensitivity | pKa Values (approx.) | Fluorescence Change | References |

| H⁺ | Quinoline hydrazone | ICT upon protonation | Acidic (3.5–5.5) | Not specified | Ratiometric, intensity | ias.ac.in |

| H⁺ | Pyranoxanthylium dye | pH-dependent emission | 5–9 | 4.80, 6.51, 8.64 | Intensity, wavelength | nih.gov |

| H⁺ | Benzimidazo[1,2-a]quinoline | Protonation, ICT | Acidic | Not specified | Intensity (up to 50-fold) | irb.hr |

Nitroxyl (HNO), a reactive nitrogen species, is challenging to detect due to its high reactivity. Thiols, including those found in quinolinethiol derivatives, can react with HNO, making them suitable recognition elements for HNO sensors.

Mechanisms: Sensors designed for HNO often utilize the reaction between the thiol group and HNO. This reaction can trigger a cascade that results in the release of a masked fluorophore, leading to a "turn-on" fluorescence response. For example, a thiol-based probe, NitroxylFluor, reacts with HNO to form an intermediate that cyclizes, releasing a fluorophore and causing a significant fluorescence enhancement (up to 16-fold turn-on) nih.gov. Another approach involves fluorescence resonance energy transfer (FRET), where HNO converts a non-fluorescent form of a probe into a fluorescent one, altering the FRET efficiency nih.gov.

Selectivity and Efficacy: These probes are designed to be selective for HNO over other reactive species like reactive oxygen species (ROS) and reactive nitrogen species (RNS). They also demonstrate efficacy in the presence of biological thiols, such as glutathione, which are abundant in cellular environments nih.gov.

The photophysical behavior of this compound derivatives can be modulated by various analytes, leading to either fluorescence quenching or enhancement.

Fluorescence Quenching: This phenomenon is commonly observed when this compound-based probes interact with heavy metal ions (e.g., Hg(II), Fe(III)) or certain anions. The binding of these analytes can introduce non-radiative decay pathways, such as PET or heavy atom effects, which reduce the fluorescence emission intensity nih.govnih.gov. For example, Fe(III) binding to a quinoline derivative can quench fluorescence through PET nih.gov.

Fluorescence Enhancement (Turn-On): Conversely, some designs leverage the reaction of the thiol group to convert a non-fluorescent or weakly fluorescent molecule into a strongly fluorescent one. This is particularly relevant for the detection of analytes like nitroxyl, where the reaction triggers the release of a fluorophore, leading to a significant increase in fluorescence signal nih.gov. In some cases, metal coordination can also lead to fluorescence enhancement by rigidifying the molecular structure and suppressing non-radiative decay, a phenomenon known as CHEF nanobioletters.com.

Electrochemical Sensor Development

While direct applications of this compound in electrochemical sensing are not detailed, the inherent properties of quinolinethiols, particularly their thiol group, suggest their potential for electrode modification and electrochemical detection.

Principles of Electrochemical Detection Based on this compound

The electrochemical behavior of quinolinethiols is primarily dictated by their thiol group and the quinoline ring. Thiols are known to readily bind to electrode surfaces, particularly noble metals like gold, forming self-assembled monolayers (SAMs) diva-portal.org. This surface binding can be exploited to create a stable interface for electrochemical detection. Furthermore, the quinoline moiety, with its nitrogen atom and π-electron system, can participate in redox reactions or interact with analytes. 8-Quinolinethiol, for instance, is recognized for its ability to form chelates with metal ions, a property that can be leveraged in electrochemical detection schemes where the binding event alters the electrochemical signal cymitquimica.comcymitquimica.comoup.com. The principles would likely involve monitoring changes in current or potential due to redox activity of the quinolinethiol itself, its interaction with analytes, or its role in facilitating electron transfer at the electrode-analyte interface.

Interface Design and Electrode Modification

The development of electrochemical sensors often relies on modifying electrode surfaces to enhance sensitivity, selectivity, and stability. Quinolinethiols, as thiols, are well-suited for forming SAMs on gold electrodes diva-portal.org. This process involves the chemisorption of the thiol group onto the gold surface, creating a well-ordered monolayer. Such modified electrodes can be designed to selectively capture target analytes. For example, electrodes modified with gold nanostructures (e.g., Au/ITO, FTO/AgNPs) have been utilized in spectroelectrochemical sensing, indicating that nanostructured surfaces are a key aspect of interface design researchgate.netresearchgate.net. The quinoline ring's structure could also be utilized to incorporate specific recognition elements or to tune the electronic properties of the electrode surface.

Spectrophotometric and Chromatographic Methodological Research

Quinolinethiols have found applications in spectrophotometric analysis, particularly for metal ion detection, and are relevant in chromatographic techniques.

8-Quinolinethiol has been established as an effective reagent for the spectrophotometric determination of Gold(III) oup.com. The complex formed between 8-quinolinethiol and Au(III) exhibits characteristic absorbance, allowing for quantitative analysis. The method adheres to Beer's Law over a specific concentration range, with a molar absorptivity of 1.52×10^4 dm³ mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.016 µg Au cm⁻² at a wavelength of 575 nm oup.com. The relative standard deviation for repeated determinations was reported as 1.37%, indicating good precision.

In chromatography, quinolinethiols can be employed as derivatization reagents or analyzed directly. For instance, quinolinethiols have been identified as hydrolysis products of quinoline metabolites and analyzed using High-Performance Liquid Chromatography (HPLC) echemi.com. The use of derivatization techniques can further enhance the detectability of such compounds in complex matrices, a common practice in chromatographic analysis greyhoundchrom.com. While specific methods detailing the chromatographic analysis of this compound are not explicitly provided, the established use of 8-quinolinethiol in HPLC suggests similar methodologies could be applicable sigmaaldrich.com.

Table 4: Spectrophotometric Determination of Gold(III) using 8-Quinolinethiol

| Parameter | Value | Wavelength | Reference |

| Analyte | Gold(III) | N/A | oup.com |

| Reagent | 8-Quinolinethiol | N/A | oup.com |

| Detection Wavelength | 575 nm | 575 nm | oup.com |

| Beer's Law Range | 0–172.5 µg in 25 cm³ | N/A | oup.com |

| Molar Absorptivity | 1.52 × 10⁴ dm³ mol⁻¹ cm⁻¹ | N/A | oup.com |

| Sandell's Sensitivity | 0.016 µg Au cm⁻² | N/A | oup.com |

| Relative Standard Deviation | 1.37% (for 2.95 µg/cm³ Au) | N/A | oup.com |

Compound Name Table:

| Common Name | CAS Number |

| This compound | N/A |

| 8-Quinolinethiol | 34006-16-1 |

| 8-Mercaptoquinoline (B1208045) | 491-33-8 |

| 2-Quinolinethiol (B1301133) | N/A |

Research into Spectrophotometric Determination Principles

Spectrophotometry, a technique that measures the interaction of light with matter, is a cornerstone of quantitative chemical analysis. This compound and its derivatives have been explored as chromogenic reagents for the spectrophotometric determination of various metal ions. These compounds can form colored complexes with metal ions, allowing for their detection and quantification based on the absorbance of light at specific wavelengths.

Research has focused on understanding the principles behind these colorimetric reactions, including the stoichiometry of the metal-ligand complexes and the influence of pH on the complex formation. For instance, studies have investigated the formation of metal-8-quinolinethiolato complexes, noting that the reaction stoichiometry can vary depending on the metal ion and the specific conditions, with some systems forming ML₂ complexes where L represents the deprotonated quinolinethiolate ligand researchgate.netglobalauthorid.com. The molar absorptivity and sensitivity of these complexes are crucial parameters determined in such studies, indicating the efficiency of the reagent in detecting low concentrations of analytes.

The development of selective spectrophotometric methods often involves optimizing reaction conditions, such as pH, reagent concentration, and reaction time, to minimize interference from other ions oup.com. Masking agents are also employed to enhance selectivity in the spectrophotometric determination of specific metal ions researchgate.net.

Table 1: Spectrophotometric Determination of Metal Ions using this compound Derivatives

| Metal Ion | Reagent Derivative | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sensitivity (µg cm⁻³) | Notes |

| Gold (Au) | 2,3-Dichloro-6-(3-carboxy-2-hydroxy-1-naphthylazo)quinoxaline | 575 | 1.52 x 10⁴ | 0.016 | 1:1 complex, pH 3.4-7.0 oup.com |

| Various Metal Ions | 8-Quinolinethiol | Not specified | High (e.g., for Cu, Zn, Ni complexes) | Not specified | Forms complexes with transition metals researchgate.net |

Note: While direct spectrophotometric data for this compound itself is not extensively detailed in the provided snippets, its related compound, 8-quinolinethiol, is frequently cited for such applications, indicating the potential for similar behavior in this compound.

Chromatographic Separation and Characterization Techniques in Research Contexts

Chromatography, a powerful set of techniques for separating mixtures, is vital for characterizing compounds and analyzing complex samples. This compound and its metal complexes have been subjects of study in various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In the context of analytical chemistry, this compound can be used as a derivatizing agent to improve the chromatographic properties of analytes. Derivatization can enhance volatility, improve peak shape, and increase detectability, making it easier to separate and quantify compounds that might otherwise be difficult to analyze scribd.comgcms.cz. For instance, thiols can be derivatized to improve their chromatographic behavior or detectability in GC analysis scribd.com.

Research has also explored the separation of metal-8-quinolinethiol complexes using reversed-phase HPLC nitech.ac.jp. These studies aim to understand the retention mechanisms and optimize separation conditions, such as mobile phase composition, to achieve effective separation of different metal-thiolate species. Such separations are crucial for metal speciation, which involves determining the different chemical forms of an element in a sample, a process vital for understanding metal toxicity and environmental fate uj.ac.za.

Furthermore, chromatographic techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are employed to assess the purity of compounds, comparing retention times to standards scribd.combenchchem.com. The development of specific chromatographic methods for analyzing compounds like this compound contributes to quality control and research into the compound's properties and applications.

Materials Science Integration and Functional Properties

Incorporation into Functional Polymers and Composites

The quinoline (B57606) framework is prized for its high thermal and chemical stability and its electron-transporting capabilities, which are highly desirable traits for optoelectronic applications. nih.gov The thiol group of 5-quinolinethiol provides a convenient anchor point for polymerization or incorporation into composite materials.

Quinoline derivatives are recognized as promising materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic solar cells, due to their electronic characteristics, chemical stability, and solubility. nih.govnih.gov The design of polymers for these applications often involves creating a π-conjugated system that includes electron-donor and electron-acceptor units to facilitate charge transfer. The quinoline unit typically functions as an electron-accepting and electron-transporting component. nih.govmdpi.com

The synthesis of functional polymers can involve the creation of acrylate (B77674) monomers from quinoline-based structures, which are then polymerized. For example, novel acrylate monomers derived from quinoline-based chalcones have been synthesized and subsequently polymerized to create materials with molecular weights around 5000 g/mol and distinct thermal decomposition profiles. nih.gov While this specific study focused on a different quinoline isomer, the principle of converting a functionalized quinoline into a polymerizable monomer is broadly applicable to this compound. The thiol group offers a distinct route for polymerization, such as thiol-ene reactions, which could be used to create unique polymer backbones or for grafting quinoline moieties onto existing polymers. This approach allows for the systematic tuning of the material's optoelectronic properties. nih.gov

Theranostic agents, which combine therapeutic and diagnostic functions into a single platform, represent a frontier in personalized medicine. researchgate.net Quinoline derivatives are frequently used in the design of these agents, particularly as fluorescent probes for sensing and bioimaging. researchgate.net The term "theranostic" is often applied to quinoline-based zinc probes that may act as both diagnostic and therapeutic agents in treating neurodegenerative diseases. nih.gov

The material properties of this compound are particularly suited for creating theranostic probes. The thiol group can act as a robust anchoring point to functionalize gold nanostructures, a common platform for theranostics. This integration is crucial for developing probes that exhibit surface-enhanced Raman scattering (SERS), allowing for highly sensitive detection. The quinoline ring system itself provides the necessary spectroscopic signature for detection and can be modified to tune its fluorescent properties. nih.gov The design of such probes involves a generalized architecture where different components are assembled to achieve the desired imaging and therapeutic effects. researchgate.netnih.gov

Optical and Photophysical Properties for Advanced Materials

The photophysical properties of quinoline derivatives are central to their application in advanced materials. They are known to exhibit strong fluorescence, with characteristics that can be highly sensitive to their chemical environment and structural modifications. researchgate.netrsc.org

Quinoline derivatives are well-established fluorophores. rsc.org Their fluorescence can be influenced by factors such as solvent polarity, pH, and the presence of metal ions. researchgate.net For instance, alkylated quinoline-2-thiol (B7765226) derivatives, while not the 5-isomer, have been shown to be fluorescent and responsive to both pH changes and the presence of heavy metals, demonstrating the potential for creating sensors from the quinolinethiol family. researchgate.net The fluorescence in these systems can be quenched by sulfur via photoinduced electron transfer (PET), a mechanism that can be exploited in sensor design. researchgate.net

Research into custom-synthesized quinoline derivatives has demonstrated strong Raman-chiral-fluorescence optical activity. nih.gov This chiroptical activity is significant for developing advanced multimodal diagnostic probes. The combination of fluorescence and chirality allows for more sophisticated detection and imaging modalities compared to probes relying on a single optical property.

Table 1: Photophysical Properties of Selected Quinoline Derivatives Note: Data for specific this compound derivatives were not available in the cited literature. The data below for related quinoline structures illustrates general principles.

| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions | Source |

| Quinoline Derivative 4h | - | - | 0.78 | - | nih.gov |

| 1-(isoquinolin-3-yl)imidazolidin-2-one (3e ) | 377 | - | - | 0.1 M H₂SO₄ | mdpi.com |

| N-methyl analog of 3e | 380 | 448 | 0.479 | - | mdpi.com |

| PMMA copolymer with quinoline chromophore | - | - | - | Polymer Film | researchgate.net |

Blue electroluminescent materials are critical for developing full-color displays and solid-state lighting. uconn.edu Quinoline-based materials are actively investigated for this purpose due to their potential for bright, stable blue emission. uconn.edubohrium.com For instance, a blue-emitting material, 8,8′-dimethoxy-5,5′-bisquinoline (DMeOBQ), was used as an electron-transporting and emitting layer in an OLED, producing a bright blue emission with a peak wavelength of 425 nm. uconn.edu

Another strategy involves using quinoline derivatives as a dopant in a polymer matrix. A pyrazolo[3,4-b]quinoline derivative, when used as a dopant, helped to create a device with a stable and pure blue emission, achieving CIE color coordinates of (x,y) = (0.168, 0.100). bohrium.com These examples underscore a key design principle: the quinoline core provides the fundamental electronic structure for blue emission, which can then be fine-tuned by altering substituents or the host matrix to optimize device performance, stability, and color purity. uconn.edubohrium.comresearchgate.net